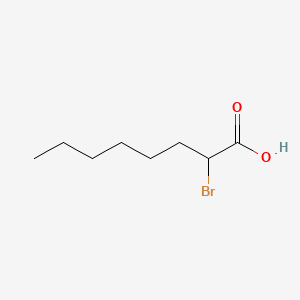

2-Bromooctanoic acid

Description

Contextualization within Halogenated Carboxylic Acids Research

Halogenated carboxylic acids are a class of organic compounds characterized by the presence of one or more halogen atoms on the carbon chain of a carboxylic acid. The introduction of a halogen atom significantly alters the electronic properties and reactivity of the parent molecule, making these compounds valuable intermediates in organic synthesis. fiveable.me Specifically, α-halo acids, where the halogen is attached to the carbon adjacent to the carboxyl group, are of particular interest due to their enhanced reactivity. fiveable.melibretexts.org

The presence of the electronegative halogen atom at the α-position increases the acidity of the carboxylic acid and makes the α-carbon susceptible to nucleophilic attack. fiveable.melibretexts.org This heightened reactivity allows for a variety of chemical transformations, making α-halo acids versatile building blocks for the synthesis of more complex molecules, including amino acids and α-hydroxy carboxylic acids. libretexts.orgwikipedia.org

2-Bromooctanoic acid, as an α-bromo carboxylic acid, fits squarely within this research domain. Its synthesis is a classic example of α-halogenation, typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. chemistrysteps.comjove.com This reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) to selectively introduce a bromine atom at the α-position. libretexts.orgchemistrysteps.com The general synthetic scheme for α-bromination of a carboxylic acid is depicted below:

RCH₂COOH + Br₂/PBr₃ → RCH(Br)COOH + HBr

The study of this compound and other α-halo acids has been instrumental in advancing the understanding of reaction mechanisms, such as nucleophilic substitution at a saturated carbon, and has provided chemists with a reliable method for introducing functionality at the α-position of carboxylic acids. libretexts.org

Overview of this compound's Significance in Chemical and Biochemical Sciences

The significance of this compound extends beyond its role as a synthetic intermediate into the realm of biochemistry, where it has been identified as a potent inhibitor of specific metabolic pathways. This dual role underscores its importance in both chemical and life sciences.

In chemical sciences, this compound serves as a precursor for the synthesis of various organic compounds. Its reactive α-bromo group can be displaced by a wide range of nucleophiles, enabling the creation of a diverse array of substituted octanoic acid derivatives. libretexts.org This reactivity is fundamental to its utility in the construction of more complex molecular architectures.

In the biochemical sciences, the research focus on this compound has been primarily centered on its inhibitory effects on fatty acid metabolism. Specifically, it is recognized as an inhibitor of β-oxidation of fatty acids. sigmaaldrich.com Studies have shown that it can interfere with the enzymes involved in this crucial energy-generating pathway. sigmaaldrich.com Furthermore, this compound has been investigated as an inhibitor of polyhydroxyalkanoic acid (PHA) synthesis in certain bacteria. sigmaaldrich.com PHAs are biodegradable polyesters produced by various microorganisms, and inhibitors like this compound are valuable tools for studying their synthesis and potential applications. It has been noted as an effective substitute for cerulenin, a more expensive inhibitor of PHA synthesis. sigmaaldrich.com

Evolution of Research Themes Pertaining to this compound

The research trajectory of this compound reflects a broader trend in the sciences: the progression from fundamental synthesis and characterization to the exploration of biological activity and application.

Early research on α-halogenated carboxylic acids, including compounds like this compound, was largely driven by the desire to understand and control their chemical reactivity. The development of synthetic methods like the Hell-Volhard-Zelinsky reaction in the late 19th century was a pivotal moment, providing a reliable means to produce these compounds. chemistrysteps.com This initial phase focused on their utility as versatile intermediates in organic synthesis.

Over time, as the understanding of metabolic pathways deepened in the 20th century, the focus of research on many small organic molecules shifted towards their potential biological effects. The structural similarity of this compound to naturally occurring fatty acids likely prompted investigations into its role in fatty acid metabolism. The discovery of its ability to inhibit β-oxidation marked a significant evolution in its research theme, moving it from a purely chemical reagent to a tool for biochemical investigation. sigmaaldrich.com This inhibitory property has made it a subject of interest in studies related to metabolic disorders where fatty acid oxidation is dysregulated. nih.gov

More recently, the exploration of this compound as an inhibitor of microbial PHA synthesis represents a further evolution of its research narrative. sigmaaldrich.com This line of inquiry is situated at the intersection of biochemistry, microbiology, and materials science, reflecting the contemporary drive towards sustainable and bio-based materials. The use of inhibitors like this compound is crucial for elucidating the enzymatic pathways of PHA production and for potentially controlling the properties of these biopolymers.

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅BrO₂ | nih.gov |

| Molecular Weight | 223.11 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | 140 °C at 5 mmHg | sigmaaldrich.com |

| Density | 1.278 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.471 | sigmaaldrich.com |

| Solubility | Soluble in organic solvents, low solubility in water | |

| CAS Number | 2623-82-7 | sigmaaldrich.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-bromooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGTXZRPJHDASG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2623-82-7 | |

| Record name | 2-Bromooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromooctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Investigations into Biochemical Pathway Modulation by 2 Bromooctanoic Acid

Effects on Fatty Acid Oxidation Pathways

2-Bromooctanoic acid is a well-established inhibitor of fatty acid oxidation, the metabolic process by which fatty acids are broken down to produce energy. Its effects have been observed in various biological systems, from isolated mitochondria to whole organisms.

Inhibition of β-Oxidation in Mitochondrial and Cellular Models

Research has demonstrated that this compound effectively inhibits β-oxidation in both mitochondrial and cellular environments. frontiersin.org This inhibition has been a key area of study to understand the intricacies of fatty acid metabolism.

The primary mechanism by which this compound exerts its inhibitory effect involves its conversion within the mitochondria to a more potent form. It is proposed that this compound is enzymatically converted to its coenzyme A (CoA) thioester, 2-bromooctanoyl-CoA. This intermediate is then further metabolized to 2-bromo-3-ketooctanoyl coenzyme A. This α-haloketone derivative is considered the active inhibitory species. nih.govnih.gov

The primary enzymatic target of this compound's inhibitory action is 3-ketothiolase (also known as thiolase). nih.govnih.gov Specifically, studies have shown that 2-bromo-3-ketooctanoyl coenzyme A causes a potent and irreversible inactivation of this enzyme. nih.gov In contrast, other enzymes involved in the β-oxidation spiral, such as acyl-CoA dehydrogenases, are not significantly affected by this compound. nih.govnih.gov There is some evidence to suggest a partial inhibition of a second 3-ketothiolase, but the principal effect is on the primary β-oxidation thiolase. nih.gov

Role in Fatty Acid De Novo Synthesis Modulation

The primary reported role of this compound in lipid metabolism is the inhibition of fatty acid β-oxidation. Its direct effects on the de novo synthesis of fatty acids, the process of creating fatty acids from non-lipid precursors, are not extensively documented in the researched scientific literature. The focus of existing studies has been on its catabolic rather than anabolic interactions.

Regulation of Polyhydroxyalkanoic Acid (PHA) Biosynthesis

Polyhydroxyalkanoates (PHAs) are biopolyesters produced by various microorganisms as a form of energy storage. The biosynthesis of PHAs is often linked to fatty acid metabolic pathways.

Inhibitory Effects on PHA Synthesis in Microbial Systems (e.g., Pseudomonas fluorescens, Pseudomonas aeruginosa)

This compound has been identified as a potent inhibitor of polyhydroxyalkanoic acid (PHA) synthesis in several microbial species, including Pseudomonas fluorescens and Pseudomonas aeruginosa. frontiersin.org This inhibition is particularly noteworthy because it can occur without significantly affecting bacterial cell growth, making it a useful tool for studying PHA production pathways. frontiersin.org

In Pseudomonas fluorescens BM07, this compound was found to strongly inhibit the synthesis of medium-chain-length PHA when the bacteria were grown on fructose (B13574). nih.gov Similarly, in Pseudomonas aeruginosa, this compound demonstrated simultaneous inhibition of both PHA and rhamnolipid synthesis. nih.gov The inhibitory effect is concentration-dependent, with significant reductions in PHA accumulation observed at millimolar concentrations of the inhibitor. nih.gov

Interactive Data Table: Inhibition of PHA Synthesis by this compound in Pseudomonas Species

| Microbial Species | Substrate | Concentration of 2-BrOA (mM) | Observed Effect on PHA Synthesis | Reference(s) |

| Pseudomonas fluorescens BM07 | Fructose | 1-5 | Strong inhibition | nih.gov |

| Pseudomonas aeruginosa PA14 | Fructose | Not specified | Inhibition | nih.gov |

| Pseudomonas aeruginosa PAO1 | Fructose | Not specified | Inhibition | nih.gov |

Interactive Data Table: Comparative Inhibition of Virulence Factors in P. aeruginosa by 2-Bromoalkanoic Acids

| Compound | Concentration (mM) | % Inhibition of PHA Synthesis (PA14) | % Inhibition of Rhamnolipid Synthesis (PA14) | Reference(s) |

| 2-Bromohexanoic acid | 2 | ≥90 | ≥90 | nih.gov |

| This compound | Not specified | Significant | Significant | nih.gov |

| 2-Bromodecanoic acid | Not specified | 25-35 | No significant effect | nih.gov |

Identification and Characterization of Specific Enzyme Targets (e.g., PhaG)

Research has identified this compound (2-BrOA) as a specific inhibitor of medium-chain-length polyhydroxyalkanoate (MCL-PHA) synthesis. researchgate.net The primary enzymatic target suggested for this inhibition is (R)-3-hydroxyacyl-ACP-CoA transferase, commonly known as PhaG. researchgate.net This enzyme plays a crucial role in channeling intermediates from the de novo fatty acid synthesis pathway towards PHA production. plos.org In studies involving Pseudomonas fluorescens BM07, 2-BrOA was shown to block the formation of PHA from fructose without affecting cell growth, pointing to a specific action on the PHA synthesis pathway. researchgate.netsigmaaldrich.com

The specificity of 2-BrOA towards PhaG is further supported by observations in Pseudomonas aeruginosa. This bacterium possesses both the PhaG enzyme for PHA synthesis and another enzyme, RhlA, for rhamnolipid synthesis. nih.govplos.org RhlA and PhaG exhibit significant genetic and structural similarity, with their amino acid sequences showing approximately 41% identity and 57% homology. plos.orgplos.org This homology suggests that an inhibitor targeting one enzyme might affect the other. nih.gov The inhibitory action of 2-BrOA on PHA synthesis is a key indicator of its interaction with PhaG, which serves as a bridge between fatty acid synthesis and biopolymer production. plos.org

Influence on Carbon Flow and Substrate Channeling in PHA Production

By inhibiting the PhaG enzyme, this compound effectively alters the carbon flow within the metabolic network of PHA-producing bacteria. researchgate.net PhaG's function is to convert (R)-3-hydroxyacyl-ACP, an intermediate of fatty acid biosynthesis, into (R)-3-hydroxyacyl-CoA, which is the direct precursor for PHA synthase. plos.org The introduction of 2-BrOA disrupts this critical step, preventing the channeling of these precursors towards PHA accumulation. researchgate.net

This redirection of metabolic flux is particularly evident when bacteria are cultured on structurally unrelated carbon sources like fructose. researchgate.net In the absence of an inhibitor, these sugars are metabolized, and a portion of the carbon is funneled into the de novo fatty acid synthesis pathway, from which PhaG diverts the necessary building blocks for PHA. sigmaaldrich.com The presence of 2-BrOA effectively closes this gate, forcing the carbon to be utilized for other cellular processes, such as biomass production or respiration, instead of being stored as PHA. researchgate.netsigmaaldrich.com This specific blockage has been utilized as a tool in metabolic studies to investigate the pathways that supply precursors for PHA synthesis. researchgate.net

Strategic Applications in Metabolic Engineering for Biopolymer Composition Control

The targeted inhibitory action of this compound on PhaG presents strategic opportunities in the field of metabolic engineering for controlling the composition of biopolymers. By selectively blocking the pathway to PHA synthesis, metabolic engineers can redirect the flow of carbon intermediates towards the production of other desired compounds. researchgate.net This is a valuable strategy for optimizing the yield of specific biochemicals and understanding the complex interplay between different metabolic pathways. researchgate.net

For instance, in microorganisms that can produce multiple products, such as Pseudomonas aeruginosa which synthesizes both PHAs and rhamnolipids, inhibiting one pathway can potentially enhance the flux through another. nih.gov The use of inhibitors like 2-BrOA allows for the precise dissection of metabolic networks, revealing how intermediates are partitioned between competing pathways. researchgate.netplos.org This knowledge is crucial for designing genetically engineered strains with modified metabolic outputs, enabling the tailored production of biopolymers with specific properties or enhancing the synthesis of alternative high-value products. mdpi.comfrontiersin.org

Impact on Rhamnolipid Biosynthesis

Inhibition of Rhamnolipid Production in Biosurfactant-Producing Microorganisms (e.g., Burkholderia sp., Pseudomonas aeruginosa)

This compound has been demonstrated to be an effective inhibitor of rhamnolipid biosynthesis in Pseudomonas aeruginosa. nih.govnih.gov Studies on P. aeruginosa strains PA14 and PAO1 have shown that 2-BrOA simultaneously inhibits both PHA and rhamnolipid production when the cells are grown on a carbon source like fructose. plos.orgplos.org This dual inhibition is linked to the close relationship between the two biosynthetic pathways. nih.gov

In P. aeruginosa PA14, the addition of 2 mM 2-BrOA resulted in a significant reduction in rhamnolipid synthesis, with an inhibition of 68.2%. nih.gov A similar inhibitory pattern, though with varying degrees, was observed in the PAO1 strain. nih.gov The effect is alkyl-chain-length dependent, with shorter-chain 2-bromoalkanoic acids sometimes showing a stronger inhibitory effect than 2-BrOA. nih.govnih.gov This inhibitory action on the production of rhamnolipids, which are important biosurfactants, highlights the compound's potential to modulate key metabolic outputs in these microorganisms. nih.gov

| Condition | Rhamnolipid Production (g/L) | % Inhibition of Rhamnolipid Synthesis | PHA Content (% of CDM) | % Inhibition of PHA Synthesis |

|---|---|---|---|---|

| Control (No Inhibitor) | 1.52 | N/A | 27.3 | N/A |

| 2 mM 2-BrOA | 0.48 | 68.2% | 8.8 | 67.8% |

Mechanistic Studies on Enzyme Inhibition (e.g., RhlA)

The mechanism by which this compound inhibits rhamnolipid synthesis is believed to be through the targeting of the enzyme RhlA. nih.govplos.org RhlA is the 3-hydroxyalkanoyl-ACP:3-hydroxyalkanoyl-ACP O-hydroxyalkanoyl transferase, which catalyzes the synthesis of the fatty acid dimer moiety of rhamnolipids, a critical first step in their production. plos.org The RhlA enzyme shares significant sequence homology (around 57%) with PhaG, the target of 2-BrOA in the PHA pathway. nih.govplos.org

This structural similarity suggests that 2-BrOA can act as a dual inhibitor, targeting both enzymes simultaneously. plos.org By investigating the effects of 2-BrOA on mutant strains of P. aeruginosa lacking either the phaG or rhlA gene, researchers have confirmed the separate and dual inhibition of these pathways. nih.govnih.gov The specific inhibition of rhamnolipid synthesis in a strain where the PHA pathway is already knocked out (ΔphaG) strongly indicates that 2-BrOA directly or indirectly affects the RhlA enzyme, thus preventing the formation of the rhamnolipid precursor. plos.orgnih.gov

Interplay with Biofilm Formation and Bacterial Motility

The inhibition of rhamnolipid and PHA synthesis by this compound is directly linked to a reduction in bacterial group behaviors such as biofilm formation and swarming motility. plos.orgnih.gov Rhamnolipids, acting as biosurfactants, play a significant role in reducing surface tension, which is essential for swarming motility and the structural development of biofilms in P. aeruginosa. researchgate.net

Studies have demonstrated that the application of 2-BrOA leads to a marked decrease in both swarming motility and the ability to form robust biofilms. plos.orgnih.gov For instance, in P. aeruginosa PA14, biofilm formation was significantly inhibited in the presence of 2-BrOA. nih.gov This effect is a direct consequence of the reduced production of rhamnolipids, which disrupts the normal processes of cell aggregation and surface colonization. mdpi.com The simultaneous suppression of these virulence-associated traits through the inhibition of key metabolic pathways underscores the intricate connection between central metabolism and complex bacterial behaviors. plos.orgnih.gov

Interactions with Fatty Acyl Coenzyme A Synthetases (FadD)

The mechanism by which this compound exerts its influence on fatty acid metabolism begins with its cellular activation. This process is analogous to the activation of natural fatty acids, which requires their conversion into a thioester derivative of coenzyme A. This activation is catalyzed by the fatty acyl-CoA synthetase (FadD) family of enzymes.

While direct inhibitory studies on FadD by this compound are not extensively detailed in the provided research, the downstream effects strongly imply an interaction. For this compound to inhibit enzymes within the β-oxidation pathway, it must first be converted into its coenzyme A derivative, 2-bromooctanoyl-CoA. nih.gov Research conducted on rat liver mitochondria demonstrates that the cell's enzymatic machinery, which includes fatty acyl-CoA synthetases, recognizes and utilizes this compound as a substrate. nih.gov This conversion is a critical prerequisite for the compound's subsequent metabolic and inhibitory activities. The process indicates that this compound acts as a substrate for, rather than a direct inhibitor of, the initial activation step by synthetase enzymes.

The substrate specificity of the enzymes involved in β-oxidation extends to the brominated analog of octanoyl-CoA. nih.gov Evidence confirms that various enzymes of the β-oxidation spiral can process 2-bromooctanoyl-CoA as a substrate. nih.gov However, this metabolic processing leads to the formation of a potent inhibitor.

Mitochondria convert 2-bromooctanoate into 2-bromo-3-ketooctanoyl-CoA. nih.gov This α-haloketone is the active inhibitory molecule that targets a key enzyme in the fatty acid oxidation pathway: 3-ketothiolase I (acyl-CoA:acetyl-CoA C-acyltransferase). nih.gov The inhibition of 3-ketothiolase I is both complete and irreversible, demonstrating potent and specific disruption of the final step in the β-oxidation cycle. nih.gov The inactivation of the enzyme is accompanied by the covalent binding of the radioactive label from [1-14C]bromooctanoate, confirming a direct and permanent modification of the enzyme. nih.gov

Table 1: Inhibition of Fatty Acid Oxidation by a Metabolite of this compound

| Initial Compound | Active Inhibitory Metabolite | Target Enzyme | Organism/System | Effect |

|---|

Modulation of Lipoic Acid Metabolism and Ligase Activities

Beyond its role in disrupting fatty acid oxidation, halogenated fatty acids have been investigated for their ability to modulate other critical metabolic pathways, such as the synthesis and utilization of lipoic acid, a vital cofactor for key metabolic enzyme complexes.

Mycoplasma hyopneumoniae, the causative agent of enzootic pneumonia in pigs, possesses a unique enzyme, Mhp-LplJ, which is essential for its lipoic acid metabolism. nih.govresearchgate.net This enzyme functions as a lipoate-protein ligase, attaching free lipoic acid to its target proteins, thereby activating them. nih.govresearchgate.net Mhp-LplJ has been shown to exhibit both lipoate and octanoate (B1194180) ligase activities. nih.govresearchgate.net

To probe the function of this crucial enzyme, researchers utilized analogs of lipoic acid. Studies have shown that the enzymatic activity of Mhp-LplJ can be effectively disrupted by brominated fatty acids, specifically 8-bromooctanoic acid (8-BrO), a structural isomer of this compound. nih.govresearchgate.net The use of such analogs demonstrates that the active site of the ligase can be targeted by halogenated fatty acids, leading to inhibition of its function.

Disruption of Mhp-LplJ activity by lipoic acid analogs, such as 8-bromooctanoic acid, leads to the arrest of M. hyopneumoniae growth in vitro. nih.govresearchgate.net This finding highlights that the lipoic acid salvage pathway, governed by Mhp-LplJ, is a vital metabolic chokepoint for this pathogen. nih.govresearchgate.net Targeting this pathway effectively starves the organism of essential metabolic capability, presenting a potential strategy for antimicrobial development. The central role of pyruvate (B1213749) metabolism in M. hyopneumoniae further underscores the lethality of disrupting lipoic acid-dependent enzymes. nih.govnih.gov

Table 2: Effects of Lipoic Acid Analogs on Mycoplasma hyopneumoniae

| Inhibitor | Target Enzyme | Organism | Effect on Enzyme | Consequence for Organism |

|---|---|---|---|---|

| 8-Bromooctanoic acid (8-BrO) | Mhp-LplJ (Lipoate-protein ligase) | Mycoplasma hyopneumoniae | Disruption of enzyme activity nih.govresearchgate.net | Arrest of in vitro growth nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of 2 Bromooctanoic Acid and Analogues

Correlative Analysis of Alkyl Chain Length and Bromine Position on Biochemical Activities

The length of the alkyl chain and the position of the bromine atom on the fatty acid backbone are key determinants of a compound's biochemical activity. Studies comparing different chain lengths of 2-bromoalkanoic acids have demonstrated an alkyl-chain-length-dependent inhibitory effect on specific biological pathways.

For instance, research on Pseudomonas aeruginosa found that 2-bromoalkanoic acids exhibit dual inhibition of rhamnolipid and polyhydroxyalkanoic acid (PHA) synthesis. The strength of this inhibition was observed to be dependent on the alkyl chain length, with 2-bromohexanoic acid (2-BrHA) showing the strongest inhibition (≥90% at 2 mM), followed by 2-bromooctanoic acid (2-BrOA), and then 2-bromodecanoic acid (2-BrDA) plos.org. This suggests an optimal chain length for activity, with shorter chains (like hexanoic acid) potentially being more effective in this specific context than longer ones (octanoic or decanoic acid) plos.org.

Similarly, studies on halogenated vinylic fatty acids have explored the impact of chain length on enzyme inhibition. For example, 2-allyl-3-bromo-2E-nonadecenoic acid (a 19-carbon chain) displayed higher inhibitory potential against Leishmania topoisomerase IB (LTopIB) and human topoisomerase IB (hTopIB) compared to its shorter counterpart, 2-allyl-3-bromo-2E-dodecenoic acid (a 12-carbon chain), where the reduction in chain length proved detrimental upr.eduupr.edu. This indicates that for certain enzymatic targets, longer alkyl chains may be more favorable for activity.

Advanced Analytical Methodologies Involving 2 Bromooctanoic Acid

Applications as an Internal Standard in Quantitative Analysis

Internal standards are indispensable in quantitative analytical chemistry, serving to compensate for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of measurements. 2-Bromooctanoic acid, with its distinct chemical structure and properties, is well-suited for such applications, particularly when coupled with advanced detection techniques.

Mass spectrometry (MS), especially when coupled with separation techniques, offers high sensitivity and specificity for identifying and quantifying compounds in complex matrices. This compound has been characterized using mass spectrometric techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov. The presence of a bromine atom can also be advantageous for detection or as a unique mass tag.

While direct studies detailing this compound's widespread use as an internal standard in Electrospray Ionization Mass Spectrometry (ESI-MS) are emerging, related compounds provide strong indications of its potential. "Bromooctanoic acid" has been investigated in the context of ESI-MS for anion analysis, suggesting its detectability and suitability for complex sample matrices where ESI-MS is employed for sensitive detection uta.edu. Furthermore, structurally similar compounds, such as 2-bromohexanoic acid, have been successfully utilized as internal standards in GC-MS for the quantitative determination of other analytes, such as trans,trans-muconic acid in urine researchgate.netsigmaaldrich.com. This precedent highlights the utility of alpha-bromo fatty acids as internal standards due to their chemical stability and distinct mass profiles, making them amenable to MS detection and quantification.

Chromatographic techniques are fundamental for separating analytes from complex sample matrices before detection, a crucial step for accurate quantification, especially when using internal standards. This compound and its derivatives have been employed in various chromatographic methods.

For instance, the methyl ester of this compound has been utilized in chiral High-Performance Liquid Chromatography (HPLC) separations, demonstrating its ability to be resolved on specialized stationary phases sigmaaldrich.com. The principles applied in the chromatographic separation of similar compounds, such as 2-bromopropionic acid, also inform the development of methods for this compound. These methods often involve reverse-phase (RP) HPLC, with considerations for mobile phase composition to ensure compatibility with mass spectrometric detection, such as replacing phosphoric acid with formic acid sielc.com.

The integration of chromatography with MS, as seen in GC-MS applications where 2-bromohexanoic acid serves as an internal standard researchgate.netsigmaaldrich.com, underscores the importance of chromatographic separation for removing matrix interferences and achieving precise quantification. Chromatography provides the necessary separation and temporal displacement of analytes, which is vital for the reliable application of internal standards in quantitative analysis uta.edu.

Method Development for Tracing Metabolic Intermediates or Enzyme Products

This compound has proven valuable in biochemical research for developing methods to trace metabolic intermediates and understand enzyme functions. Its role as a specific inhibitor allows researchers to probe metabolic pathways and identify the roles of particular enzymes.

Studies have demonstrated that this compound (2-BrOA) acts as a potent inhibitor of Polyhydroxyalkanoic acid (PHA) and rhamnolipid biosynthesis in bacteria such as Pseudomonas fluorescens and Pseudomonas aeruginosa plos.orgoup.comresearchgate.netresearchgate.netsigmaaldrich.com. Specifically, 2-BrOA has been implicated in the inhibition of key enzymes like PhaG and RhlA, which are critical for linking fatty acid metabolism to the production of PHA and rhamnolipids plos.orgresearchgate.netresearchgate.net. By inhibiting these enzymes, 2-BrOA helps researchers understand the precursor supply pathways and the biochemical mechanisms governing these biosynthetic processes.

The comparative inhibitory effects of 2-bromoalkanoic acids, including this compound, provide quantitative data essential for method development in tracing metabolic flux. For example, research has quantified the impact of these compounds on PHA and rhamnolipid synthesis in Pseudomonas aeruginosa when grown on fructose (B13574).

Table 1: Comparative Inhibition of PHA and Rhamnolipid Synthesis by 2-Bromoalkanoic Acids in P. aeruginosa

| Inhibitor | Organism/Strain (Substrate) | % Inhibition of PHA Synthesis | % Inhibition of Rhamnolipid Synthesis | Citation |

| 2-Bromohexanoic acid | P. aeruginosa PA14/PAO1 (Fructose) | ~89.3% | ~87.8% | plos.org |

| This compound | P. aeruginosa PA14/PAO1 (Fructose) | ~67.8% | ~68.2% | plos.org |

| 2-Bromodecanoic acid | P. aeruginosa PA14/PAO1 (Fructose) | ~35.5% | ~0.3% | plos.org |

Compound List:

this compound

2-Bromohexanoic acid

2-Bromodecanoic acid

PhaG (enzyme)

RhlA (enzyme)

Polyhydroxyalkanoic acid (PHA)

Rhamnolipid

Methyl 2-bromooctanoate

Theoretical and Computational Chemistry Approaches to 2 Bromooctanoic Acid Research

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to correlate a compound's chemical structure with its biological activity or toxicity. Studies have utilized these approaches to predict the toxicity of various aliphatic compounds, including halogenated acids, towards organisms like Tetrahymena pyriformis. These models often incorporate molecular descriptors derived from quantum chemical calculations.

Research has established that quantum chemical descriptors, such as electrophilicity (ω) and the energy of the lowest unoccupied molecular orbital (ELUMO), in conjunction with the 1-octanol/water partition coefficient (log P), can effectively predict the toxicity of aliphatic compounds researchgate.netias.ac.inamazonaws.comias.ac.inarxiv.org. For 2-bromooctanoic acid, specific values for these descriptors have been calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory. These studies aim to build robust QSAR/QSTR models by correlating these calculated properties with experimental toxicity data.

Future Research Directions and Emerging Academic Frontiers

Integrated Omics Approaches to Elucidate Systemic Responses

The advent of high-throughput "omics" technologies offers a powerful lens through which to view the systemic biological impact of 2-bromooctanoic acid. To date, a dedicated, integrated omics study on this compound is lacking, representing a significant area for future research. Such approaches, including metabolomics, proteomics, and transcriptomics, can provide a holistic understanding of the cellular and organismal responses to its presence.

Metabolomics: By analyzing the global metabolic profile following this compound administration, researchers can identify downstream consequences of its known inhibitory effects on fatty acid β-oxidation. It is anticipated that such studies would reveal accumulations of upstream fatty acyl-CoAs and a depletion of acetyl-CoA and subsequent Krebs cycle intermediates. Furthermore, untargeted metabolomics could uncover unexpected metabolic shifts, potentially implicating this compound in pathways beyond lipid metabolism. For instance, studies on other fatty acids have revealed impacts on amino acid and carbohydrate metabolism, suggesting that this compound may have similarly broad effects. mdpi.com

Proteomics: Quantitative proteomics would enable the identification and quantification of changes in the proteome in response to this compound. This could confirm the upregulation of enzymes involved in compensatory metabolic pathways and potentially identify novel protein targets. For example, proteomic analysis of cells treated with other β-oxidation inhibitors has shown alterations in proteins related to mitochondrial function and oxidative stress. researchgate.netmdpi.com A similar approach with this compound could provide a detailed map of its influence on the cellular protein landscape.

Transcriptomics: Analyzing the transcriptome would reveal the genetic and regulatory networks that are activated or repressed by this compound. This could shed light on the cellular signaling pathways that are perturbed by its metabolic effects. For example, transcriptomic studies on fatty acid exposure have identified coordinated regulation of genes involved in lipid metabolism through transcription factors like PPARs and SREBPs. nih.govnih.gov Investigating the transcriptomic signature of this compound could elucidate its specific effects on these and other regulatory networks.

An integrated analysis of these omics datasets would provide a comprehensive, multi-level view of the biological response to this compound, paving the way for a more complete understanding of its mechanism of action and potential applications.

Exploration of Novel Biochemical Roles in Diverse Biological Systems

While the inhibitory effects of this compound on fatty acid β-oxidation and polyhydroxyalkanoic acid (PHA) synthesis are well-documented, its potential for other biochemical activities remains a nascent field of study. sigmaaldrich.comsigmaaldrich.comresearchgate.net Future research should aim to explore these novel roles in a variety of biological contexts.

One promising avenue is the investigation of its effects on cellular signaling pathways. Fatty acids and their derivatives are known to act as signaling molecules, and the introduction of a bromine atom at the alpha position could confer unique signaling properties to this compound. For instance, it could modulate the activity of protein kinases, phosphatases, or transcription factors that are sensitive to the cellular lipid environment. nih.gov Studies on other halogenated fatty acids have suggested potential roles in modulating inflammatory pathways and intracellular calcium levels. nih.gov

Furthermore, the use of this compound as a chemical probe could help to dissect complex metabolic pathways. Its ability to be metabolized to 2-bromo-3-ketooctanoyl-CoA, a potent inhibitor of 3-ketothiolase, makes it a valuable tool for studying the regulation of β-oxidation. nih.gov By applying it to different cell types or organisms, researchers could uncover new aspects of fatty acid metabolism and its interplay with other cellular processes.

The exploration of its effects in diverse biological systems, from microbes to mammals, is also crucial. In bacteria, its role as an inhibitor of PHA synthesis could be further exploited for biotechnological applications, such as controlling the production of bioplastics. sigmaaldrich.comsigmaaldrich.comresearchgate.net In mammalian systems, its impact on fatty acid metabolism could be relevant to the study of metabolic diseases.

The following table summarizes potential areas for exploring the novel biochemical roles of this compound:

| Research Area | Potential Novel Role of this compound |

| Cellular Signaling | Modulation of protein kinases, phosphatases, and transcription factors. |

| Regulation of inflammatory pathways. | |

| Alteration of intracellular calcium homeostasis. nih.gov | |

| Metabolic Probing | Dissection of the regulation of β-oxidation in various cell types. |

| Elucidation of the crosstalk between fatty acid and other metabolic pathways. | |

| Microbiology | Development of new strategies to control bacterial PHA production. researchgate.net |

| Investigation of its potential as an antimicrobial agent by targeting fatty acid synthesis. nih.gov | |

| Mammalian Physiology | Study of its effects on metabolic disorders such as diabetes and obesity. |

| Exploration of its potential as a modulator of neurological function, given the importance of fatty acids in the brain. nih.gov |

Development of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of this compound has traditionally been achieved through methods like the Hell-Volhard-Zelinskii (HVZ) reaction, which involves the bromination of octanoic acid in the presence of a phosphorus catalyst. chemistrysteps.comlibretexts.org While effective, this method offers limited control over stereochemistry and the introduction of other functional groups. Future research in this area will focus on the development of more advanced and versatile synthetic strategies to produce complex derivatives of this compound.

A key area of development is the stereoselective synthesis of both enantiomers of this compound. Since many biological targets are chiral, the ability to produce enantiomerically pure forms of this compound is crucial for dissecting the specific interactions of each stereoisomer and for developing more potent and selective therapeutic agents. Modern asymmetric synthesis methods, such as those employing chiral auxiliaries or catalysts, could be adapted for this purpose. nih.gov

Furthermore, the development of methods to introduce additional functional groups onto the this compound scaffold will greatly expand its utility. This could involve the synthesis of derivatives with modifications to the carboxylic acid group (e.g., esters, amides), the alkyl chain (e.g., introduction of unsaturation, branching, or other heteroatoms), or the alpha-position. Such functionalized derivatives could serve as valuable probes for studying biological processes or as building blocks for the synthesis of more complex molecules.

The following table outlines some advanced synthetic strategies that could be applied to create complex derivatives of this compound:

| Synthetic Strategy | Description | Potential Application |

| Asymmetric Synthesis | Utilization of chiral catalysts or auxiliaries to produce enantiomerically pure (R)- and (S)-2-bromooctanoic acid. nih.gov | Elucidation of stereospecific biological activities and development of more selective drugs. |

| Functional Group Interconversion | Conversion of the carboxylic acid to esters, amides, or other functional groups. | Creation of prodrugs or derivatives with altered solubility and pharmacokinetic properties. |

| Chain Functionalization | Introduction of functional groups such as alkynes, azides, or fluorophores at various positions along the octanoyl chain. | Development of clickable probes for activity-based protein profiling and imaging agents. |

| Cross-Coupling Reactions | Use of palladium- or copper-catalyzed cross-coupling reactions to attach aryl or other groups to the alkyl chain. | Synthesis of novel derivatives with potentially new biological activities. |

| Multi-component Reactions | One-pot reactions involving this compound or its precursors to rapidly generate molecular diversity. | Efficient library synthesis for high-throughput screening of new drug candidates. |

Bio-inspired Design of Next-Generation Enzyme Modulators Based on this compound Scaffolds

The structure of this compound, with its reactive α-bromo-carboxylic acid motif, presents a valuable scaffold for the bio-inspired design of novel enzyme modulators. This approach involves mimicking natural enzyme substrates or inhibitors to create synthetic molecules with enhanced potency, selectivity, and drug-like properties.

The α-bromo-carboxylic acid moiety is a known pharmacophore that can act as a covalent inhibitor by reacting with nucleophilic residues, such as cysteine or serine, in the active site of an enzyme. This covalent modification can lead to irreversible inhibition, which can be advantageous for certain therapeutic applications. Future research will likely focus on identifying new enzyme targets for which this compound-based inhibitors can be designed.

One promising area is the development of inhibitors for enzymes involved in fatty acid metabolism beyond β-oxidation. For example, fatty acid synthases and acyltransferases are potential targets for which this compound could serve as a starting point for inhibitor design. nih.gov By modifying the length and functionality of the alkyl chain, it may be possible to achieve selectivity for different enzymes within this class.

Moreover, the principles of bio-inspired design can be used to create activity-based probes for enzyme profiling. By incorporating a reporter tag, such as a fluorophore or a clickable alkyne, onto the this compound scaffold, researchers can develop tools to visualize and quantify the activity of specific enzymes in complex biological samples. Analogues of 2-bromopalmitate have already been successfully used as activity-based probes for palmitoyl (B13399708) acyltransferases. nih.gov

The following table summarizes potential applications of this compound scaffolds in bio-inspired enzyme modulator design:

| Application | Design Strategy | Potential Enzyme Targets |

| Covalent Inhibitors | Optimization of the alkyl chain for specific enzyme active sites. | Fatty acid synthases, acyltransferases, hydrolases. |

| Activity-Based Probes | Incorporation of reporter tags (e.g., alkynes, fluorophores) for detection. | Palmitoyl acyltransferases, other lipid-modifying enzymes. nih.gov |

| Substrate-Selective Modulators | Design of allosteric modulators that bind outside the active site. | Enzymes with known allosteric binding pockets. nih.gov |

| Fragment-Based Drug Discovery | Use of the α-bromo-carboxylic acid fragment as a starting point for building more complex inhibitors. | A wide range of enzymes with nucleophilic active site residues. |

By leveraging the chemical reactivity and structural simplicity of this compound, researchers can continue to develop sophisticated tools and potential therapeutic agents that target a wide range of enzymes with high specificity and efficacy.

Q & A

What are the established synthetic routes for 2-bromooctanoic acid and its derivatives in academic research?

Basic Question

this compound and its esters (e.g., ethyl 2-bromooctanoate) are synthesized via esterification or substitution reactions. A common method involves reacting bromooctanoic acid with alcohols (e.g., ethanol) in the presence of catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloromethane or acetonitrile. For example, ethyl 2-bromooctanoate is obtained with a 93.1% yield using acetonitrile as the solvent . Derivatives such as benzyl esters are synthesized via column chromatography with hexane/ethyl acetate eluents, though yields may vary (e.g., 13.1% for this compound benzyl ester) .

How does this compound inhibit biofilm formation in Pseudomonas aeruginosa?

Basic Question

this compound disrupts biofilm formation by interfering with bacterial quorum sensing and rhamnolipid synthesis. At 5 mM, it reduces biofilm formation by 40% over 48 hours. This effect is independent of rhamnolipid inhibition, as shown by mutant studies (ΔrhlA and ΔphaG strains), suggesting a distinct mechanism targeting acyl-group precursor competition .

What experimental approaches validate the dual inhibition of rhamnolipid and polyhydroxyalkanoic acid (PHA) synthesis by this compound?

Advanced Question

The dual inhibition mechanism is studied using gene deletion mutants (e.g., P. aeruginosa ΔphaG and ΔrhlA) to isolate enzymatic pathways. RhlA (rhamnolipid synthase) and PhaG (PHA synthase) share 57% sequence homology, and this compound competitively inhibits their substrate, (R)-β-hydroxyalkanoyl-ACP. Activity is quantified via gas chromatography (rhamnolipids) and Nile red staining (PHA). For example, this compound (2 mM) reduces rhamnolipid synthesis by 71% and PHA by 40% in wild-type strains .

How do alkyl chain lengths of 2-bromoalkanoic acids influence their inhibitory potency?

Advanced Question

Inhibition strength follows the order 2-bromohexanoic acid (C6) > this compound (C8) > 2-bromodecanoic acid (C10) for both rhamnolipid and PHA synthesis. Paradoxically, longer chains (C10) show weaker inhibition, likely due to reduced cellular uptake or steric hindrance. For biofilm formation, however, chain length inversely correlates with efficacy (C10 > C8 > C6), suggesting divergent mechanisms for biofilm vs. metabolic inhibition .

How is this compound used to study mitochondrial β-oxidation in metabolic pathways?

Advanced Question

this compound acts as a β-oxidation inhibitor in mitochondrial studies. For example, in assays with octanoic acid or octanedioic acid, its addition (at 1–5 mM) does not alter acyl-CoA oxidase (ACO) activity, confirming its specificity for blocking fatty acid degradation without interfering with peroxisomal pathways. This contrasts with 2-bromopalmitic acid, which enhances ACO activity .

What methodologies identify PhaG as the primary target of this compound in PHA synthesis inhibition?

Advanced Question

Enzyme-specific inhibition assays using purified PhaG and RhlA proteins, combined with in silico docking studies, confirm this compound binds to PhaG’s active site. Mutagenesis of conserved residues (e.g., Ser³⁵⁶ in PhaG) reduces inhibition efficacy. Additionally, transcriptomic analysis of P. fluorescens BM07 reveals downregulation of phaG but not rhlA upon treatment .

How does this compound affect Pseudomonas aeruginosa virulence factors beyond biofilm formation?

Advanced Question

At sub-inhibitory concentrations (2–5 mM), this compound suppresses swarming motility by 60% and pyocyanin production by 45%. These effects are linked to disrupted las and rhl quorum-sensing systems, validated via qRT-PCR showing reduced lasI and rhlI expression .

What optimization strategies improve yields of this compound esters in synthetic chemistry?

Advanced Question

Yield optimization for esters (e.g., ethyl 2-bromooctanoate) involves solvent selection (acetonitrile > dichloromethane) and catalyst tuning (BF₃·Et₂O vs. DMAP). For example, replacing dichloromethane with acetonitrile increases yields from 80.5% to 93.1%. Temperature control (150°C for 4 hours) and silica gel chromatography further enhance purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.